

chemical properties of 1,1-dioxothiane-4-carboxylic acid

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Compound of Interest

Compound Name: 1,1-dioxothiane-4-carboxylic acid

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An In-depth Technical Guide to the Chemical Properties of **1,1-dioxothiane-4-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **1,1-dioxothiane-4-carboxylic acid**, a heterocyclic compound featuring a six-membered cyclic sulfone (thiane 1,1-dioxide) and a carboxylic acid functional group. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. We present plausible synthetic routes and derivatization protocols, highlighting the molecule's potential as a versatile building block in medicinal chemistry and drug discovery. The integration of a chemically stable, polar sulfone group with a synthetically versatile carboxylic acid moiety makes **1,1-dioxothiane-4-carboxylic acid** a scaffold of significant interest for developing novel therapeutic agents.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. The sulfone moiety ($R-S(=O)_2-R'$) is a prime example of such a group, valued for its exceptional metabolic stability, ability to act as a hydrogen bond acceptor, and capacity to enhance solubility and polarity.^{[1][2]} Cyclic sulfones, such as the 1,1-dioxothiane ring system,

introduce conformational rigidity, which can be crucial for optimizing binding affinity to biological targets.[1]

When this stable heterocyclic system is combined with a carboxylic acid group, a wide array of synthetic possibilities emerges. The carboxylic acid function is a cornerstone of biochemistry and medicinal chemistry, present in numerous endogenous molecules and therapeutic agents. [3] It serves as a key pharmacophoric element and a versatile chemical handle for forming esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR).[4][5]

This guide delves into the chemical character of **1,1-dioxothiane-4-carboxylic acid**, providing a foundational understanding for its synthesis, characterization, and strategic deployment in research and development.

Predicted Physicochemical Properties

Direct experimental data for **1,1-dioxothiane-4-carboxylic acid** is not extensively reported. However, its properties can be reliably predicted based on its constituent functional groups and data from public chemical databases.

Property	Predicted Value	Source
Molecular Formula	C ₆ H ₁₀ O ₄ S	PubChem[6]
Molecular Weight	178.21 g/mol	PubChem[6]
IUPAC Name	1,1-dioxothiane-4-carboxylic acid	PubChem[6]
Topological Polar Surface Area	79.8 Å ²	PubChem[6]
Hydrogen Bond Donors	1 (from -COOH)	PubChem[6]
Hydrogen Bond Acceptors	4 (2 from -SO ₂ , 2 from -COOH)	PubChem[6]
Predicted LogP (XLogP3)	-0.4	PubChem[6]

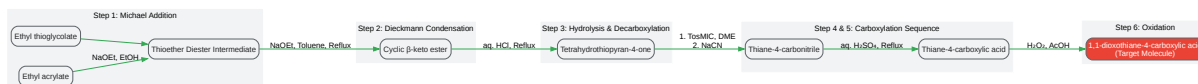
Expert Insights:

- **Acidity:** The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the sulfone group, though separated by two carbon atoms, is expected to slightly increase the acidity (lower the pKa) compared to a simple cycloalkanecarboxylic acid.
- **Solubility:** The presence of both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (-SO₂ and -COOH) suggests good solubility in polar protic solvents like water, methanol, and ethanol.[7] Carboxylic acids with one to four carbon atoms are typically miscible with water.[7] The negative predicted LogP value further supports its hydrophilic character.[6] Solubility in nonpolar organic solvents like hexanes is expected to be low.
- **Physical State and Boiling Point:** Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to significantly higher boiling points compared to other compounds of similar molecular weight.[4][7][8] It is predicted to be a solid at room temperature.

Synthesis and Purification

A definitive, published synthesis for **1,1-dioxothiane-4-carboxylic acid** is not readily available. However, a robust and logical synthetic pathway can be proposed based on standard, well-established organic transformations. The most straightforward approach involves the synthesis of the parent thioether followed by oxidation to the sulfone.

Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of **1,1-dioxothiane-4-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

Step 1-3: Synthesis of Tetrahydrothiopyran-4-one (Precursor) This precursor can be synthesized via established literature methods involving a tandem Michael addition/Dieckmann condensation sequence followed by hydrolysis and decarboxylation.

Step 4: Synthesis of Thiane-4-carbonitrile

- **Rationale:** Conversion of the ketone to a nitrile provides a stable intermediate that can be readily hydrolyzed to the desired carboxylic acid. This avoids potential side reactions associated with direct carboxylation methods.
- To a solution of Tetrahydrothiopyran-4-one (1.0 eq) in anhydrous dimethoxyethane (DME), add tosylmethyl isocyanide (TosMIC, 1.1 eq).
- Cool the mixture to 0 °C and add potassium tert-butoxide (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with diethyl ether. The crude intermediate is then treated with sodium cyanide in a suitable solvent system to yield the nitrile.

Step 5: Hydrolysis to Thiane-4-carboxylic acid

- **Rationale:** Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.^[9]
- Suspend Thiane-4-carbonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 50% v/v).
- Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-8 hours, monitoring by TLC for the disappearance of starting material.
- Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid.

Step 6: Oxidation to **1,1-dioxothiane-4-carboxylic acid**

- Rationale: Oxidation of the thioether to a sulfone is a high-yielding and clean transformation. Hydrogen peroxide in acetic acid is a common and effective reagent for this purpose.
- Dissolve the crude Thiane-4-carboxylic acid (1.0 eq) in glacial acetic acid.
- Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 40 °C with an ice bath if necessary.
- After the addition is complete, stir the reaction at room temperature for 12-24 hours.
- The product may precipitate from the solution upon completion. If not, carefully pour the reaction mixture into ice water to induce precipitation.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for further purification.

Spectroscopic Characterization (Predicted)

The identity and purity of **1,1-dioxothiane-4-carboxylic acid** would be confirmed using standard spectroscopic techniques. The following table outlines the expected spectral features.

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	-COOH Proton	10 - 12 ppm (broad singlet)	Highly deshielded acidic proton, characteristic of carboxylic acids.[10]
	-CH-COOH Proton	2.5 - 3.0 ppm (multiplet)	Methine proton alpha to the carboxyl group.
	-CH ₂ -SO ₂ - Protons	3.0 - 3.5 ppm (multiplet)	Protons adjacent to the electron-withdrawing sulfone group are significantly deshielded.
	-CH ₂ -CH- Protons	2.0 - 2.4 ppm (multiplet)	Protons beta to the sulfone and carboxyl groups.
¹³ C NMR	-COOH Carbon	175 - 185 ppm	Carbonyl carbon of a carboxylic acid.[10]
	-CH ₂ -SO ₂ - Carbons	50 - 55 ppm	Carbons directly attached to the sulfone group.
	-CH-COOH Carbon	40 - 45 ppm	Methine carbon.
	-CH ₂ -CH- Carbons	25 - 30 ppm	Methylene carbons beta to the functional groups.
IR Spectroscopy	O-H Stretch	2500 - 3300 cm ⁻¹ (very broad)	Characteristic broad absorption due to hydrogen-bonded dimer of the carboxylic acid.[10]
C=O Stretch	~1710 cm ⁻¹ (strong)	Carbonyl stretch of a saturated carboxylic	

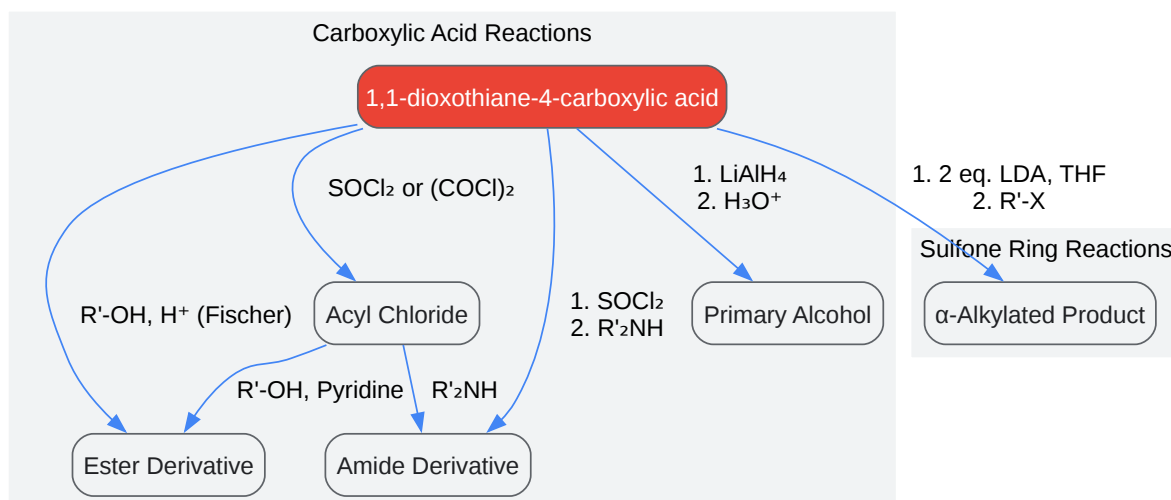
acid.[10][11]

S=O Stretch	1300-1350 cm ⁻¹ & 1120-1160 cm ⁻¹ (strong)	Symmetric and asymmetric stretching frequencies for the sulfone group.
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Chemical Reactivity and Derivatization

The molecule possesses two key reactive sites: the carboxylic acid group and the protons alpha to the sulfone group. The reactivity of carboxylic acid derivatives generally follows the order: Acyl Halide > Anhydride > Thioester > Ester > Amide.[12][13]

Reaction Pathways



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Caption: Key reaction pathways for **1,1-dioxothiane-4-carboxylic acid**.

Protocol: Fischer Esterification

- Rationale: A classic acid-catalyzed method to produce esters, which are often used as prodrugs or intermediates.^{[5][14]} The reaction is an equilibrium process, and removal of water drives it to completion.^[5]
- Combine **1,1-dioxothiane-4-carboxylic acid** (1.0 eq), the desired alcohol (e.g., ethanol, 5-10 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a round-bottom flask.
- Fit the flask with a Dean-Stark apparatus or add molecular sieves to remove water.
- Heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.
- After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
- Extract the ester product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Protocol: Amide Bond Formation

- Rationale: Amide bonds are central to peptide chemistry and many pharmaceuticals. Direct conversion is difficult; activation of the carboxylic acid, typically via an acyl chloride, is the standard and most reliable method.^[4]
- Activation: In a fume hood, gently reflux a solution of **1,1-dioxothiane-4-carboxylic acid** (1.0 eq) in thionyl chloride (SOCl₂, 2-3 eq) for 1-2 hours.
- Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
- Coupling: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).
- Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

- Allow the reaction to stir at room temperature until complete (monitored by TLC).
- Perform an aqueous workup to remove salts and purify the resulting amide by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The unique combination of a rigid, polar sulfone heterocycle and a versatile carboxylic acid handle makes **1,1-dioxothiane-4-carboxylic acid** an attractive scaffold for several therapeutic areas:

- **Bioisostere:** The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates, potentially improving metabolic stability or altering binding interactions.^[1]
- **Scaffold for Focused Libraries:** The carboxylic acid can be readily converted into a library of amides and esters to probe the SAR of a target protein. This is a foundational strategy in lead optimization.
- **Fragment-Based Drug Discovery (FBDD):** With a low molecular weight and defined 3D structure, this molecule and its simple derivatives are ideal candidates for FBDD screening campaigns.
- **Covalent Inhibitors:** While the sulfone itself is stable, related vinyl sulfone motifs are known to act as covalent inhibitors of cysteine proteases.^[15] This core could be elaborated to incorporate such reactive groups.

Conclusion

1,1-dioxothiane-4-carboxylic acid represents a molecule of high potential for chemical and pharmaceutical research. Its predicted properties—hydrophilicity, metabolic stability from the sulfone ring, and synthetic versatility from the carboxylic acid—position it as a valuable building block. This guide provides a foundational framework for its synthesis, characterization, and derivatization, empowering researchers to leverage its unique chemical architecture in the pursuit of novel scientific discoveries and therapeutic innovations.

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